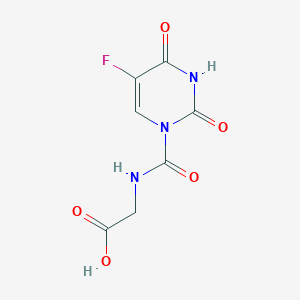
N-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carbonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)acetic acid is a fluorinated pyrimidine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)acetic acid typically involves the reaction of 5-fluorouracil with glycine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-throughput screening techniques can optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrimidine compounds .
Scientific Research Applications
2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-fluorouracil: A well-known anticancer agent with a similar fluorinated pyrimidine structure.
5-fluoroorotic acid: Another fluorinated pyrimidine derivative with applications in biological research.
Uniqueness
2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
N-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carbonyl)glycine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and structure-activity relationships.
- Molecular Formula : C₁₁H₈F₁N₂O₄
- Molecular Weight : 250.183 g/mol
- CAS Number : 66999-97-1
The compound's structure features a pyrimidine ring with two keto groups and a fluorine substituent, which may influence its reactivity and biological interactions.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies focusing on its pharmacological effects:
-
Anticancer Activity :
- Studies have shown that derivatives of 3,4-dihydropyrimidinones exhibit significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. The mechanism often involves the inhibition of dihydrofolate reductase (DHFR), leading to reduced nucleotide synthesis and cell growth inhibition .
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition :
- Antimicrobial Activity :
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Fluorine at C5 | Increases lipophilicity and bioactivity |
| Carbonyl groups | Essential for enzyme inhibition mechanisms |
| Glycine moiety | Enhances binding affinity to target enzymes |
Case Study 1: Anticancer Mechanism
A study demonstrated that derivatives of this compound inhibited DHFR activity in cancer cell lines, leading to reduced proliferation rates. The IC50 values indicated potent activity comparable to established DHFR inhibitors .
Case Study 2: DPP-IV Inhibition in Diabetic Models
In vivo studies using diabetic rat models showed that administration of this compound resulted in significant reductions in blood glucose levels. The mechanism was attributed to enhanced GLP-1 levels due to DPP-IV inhibition .
Properties
CAS No. |
70767-70-3 |
|---|---|
Molecular Formula |
C7H6FN3O5 |
Molecular Weight |
231.14 g/mol |
IUPAC Name |
2-[(5-fluoro-2,4-dioxopyrimidine-1-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C7H6FN3O5/c8-3-2-11(7(16)10-5(3)14)6(15)9-1-4(12)13/h2H,1H2,(H,9,15)(H,12,13)(H,10,14,16) |
InChI Key |
KOBMAUUWDYIPKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C(=O)NCC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















